4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Overview
Description
4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a triazino-benzimidazole core with a phenyl group substituted with a 3-methylbutoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, leading to the formation of the triazino-benzimidazole core . Another method involves the use of acetone and piperidine as a catalyst to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction can be carried out using arylglyoxal hydrates in the presence of sodium ethoxide as a basic catalyst.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with arylglyoxal hydrates can yield 4-aroyl-1,3,5-triazino[1,2-a]benzimidazol-2-imines .
Scientific Research Applications
4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the growth of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine: This compound also inhibits DHFR but has different substituents that may affect its potency and selectivity.
4-Aroyl-1,3,5-triazino[1,2-a]benzimidazol-2-imines: These compounds are synthesized via nucleophilic substitution and have similar biological activities.
Uniqueness
4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C20H23N5O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[4-(3-methylbutoxy)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C20H23N5O/c1-13(2)11-12-26-15-9-7-14(8-10-15)18-23-19(21)24-20-22-16-5-3-4-6-17(16)25(18)20/h3-10,13,18H,11-12H2,1-2H3,(H3,21,22,23,24) |
InChI Key |
UWNYVEWKSVPIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Origin of Product |
United States |
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